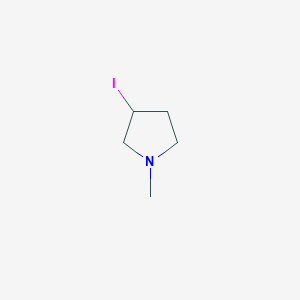
3-Iodo-1-methyl-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-1-methyl-pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an iodine atom at the third position and a methyl group at the first position of the pyrrolidine ring. The molecular formula of this compound is C5H10IN, and it has a molecular weight of 211.04 g/mol . Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 3-Iodo-1-methyl-pyrrolidine can be achieved through various synthetic routes. One common method involves the iodination of 1-methyl-pyrrolidine. This can be done by treating 1-methyl-pyrrolidine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . Another approach involves the ring contraction and deformylative functionalization of piperidine derivatives, where the formation of 3-iodopyrroles is achieved via a cascade reaction mechanism . Industrial production methods may involve the optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-Iodo-1-methyl-pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of this compound can lead to the formation of 1-methyl-pyrrolidine or other reduced products using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-Iodo-1-methyl-pyrrolidine has several applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules and pharmaceutical compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and heterocyclic compounds.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyrrolidine derivatives.
Industrial Applications: The compound is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Iodo-1-methyl-pyrrolidine involves its interaction with specific molecular targets and pathways. Pyrrolidine derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects . The iodine atom in the compound may enhance its reactivity and binding affinity to certain targets, contributing to its biological activity .
Comparison with Similar Compounds
3-Iodo-1-methyl-pyrrolidine can be compared with other similar compounds, such as:
1-Methyl-pyrrolidine: Lacks the iodine atom, resulting in different reactivity and biological activity.
3-Iodo-pyrrolidine: Similar structure but without the methyl group, leading to variations in chemical properties and applications.
Pyrrolidine: The parent compound without any substituents, used as a basic building block in organic synthesis.
These comparisons highlight the unique features of this compound, such as its enhanced reactivity due to the presence of both iodine and methyl substituents, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-iodo-1-methylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10IN/c1-7-3-2-5(6)4-7/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYHSOYEKJWMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














